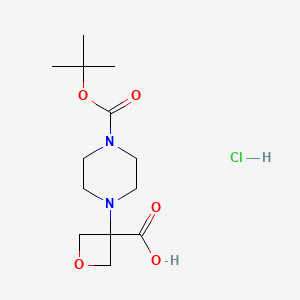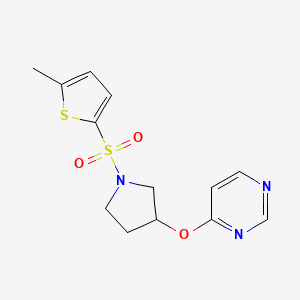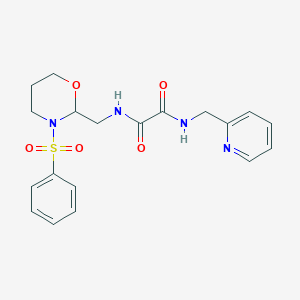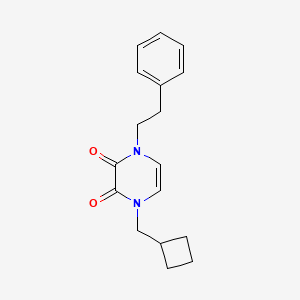![molecular formula C19H17FN2O3S B2627033 2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874807-17-7](/img/structure/B2627033.png)
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound appears to be a complex organic molecule with several functional groups. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. It also has a thiophene ring, another five-membered ring but with a sulfur atom instead. The presence of a fluoro group indicates that one of the hydrogens in the compound is replaced by a fluorine atom. The dimethylamino group suggests the presence of an amine functional group where the nitrogen is bonded to two methyl groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to detail the exact synthesis process. However, the synthesis might involve reactions like nucleophilic substitution (for introducing the fluoro group), condensation (for ring formation), and reductive amination (for the dimethylamino group).Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. These groups would have a significant impact on the compound’s shape, polarity, and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of the amine and fluoro groups could make it reactive towards acids and electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amine and fluoro groups could increase its solubility in polar solvents.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing derivatives of the mentioned compound, exploring their chemical reactions and properties. One study focused on the synthesis of 5,8-difluoronaphtho[2,3-c]thiophene-4,9-dione and its conversion to related compounds, highlighting the chemical reactivity and potential for creating diverse chemical structures A. P. K. and M. Petry, 1989. Another research elaborated on synthesizing 1-aryl derivatives, providing a pathway to a wide range of chemical derivatives and showcasing the versatility of the core structure for further chemical modifications R. Vydzhak & S. Y. Panchishyn, 2010.
Applications in Material Science
Significant applications have been identified in material science, particularly in the development of electronic and optoelectronic devices. For example, a novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar diketopyrrolopyrrole (DPP) backbone was synthesized for use as an electron transport layer in inverted polymer solar cells. This application highlights the potential of derivatives in enhancing the performance of photovoltaic devices due to their high conductivity and electron mobility Lin Hu et al., 2015.
Photophysical Applications
The study of the linear photophysics, stimulated emission, and ultrafast spectroscopy of new two-photon absorbing diketopyrrolopyrrole derivatives has provided insights into their potential applications in photodynamic therapy and as materials for optical storage. These derivatives exhibit significant two-photon absorption cross-sections, suggesting their use in applications requiring high light absorption efficiency E. G. Zadeh et al., 2015.
Polymer Science
In polymer science, the incorporation of diketopyrrolopyrrole units into polymers has been investigated for their colorimetric and electronic properties. These studies have led to the creation of deeply colored polymers with potential applications in organic electronics and as active materials in optoelectronic devices Irina Welterlich et al., 2012.
Safety And Hazards
Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. However, like with all chemicals, proper safety measures should be taken when handling it.
Future Directions
The future directions would depend on the current uses and research surrounding this compound. If it’s a novel compound, future research could explore its potential applications in various fields like medicine or materials science.
Please note that this is a general analysis based on the structure of the compound. For a more accurate analysis, more specific information or studies related to this compound are needed.
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-7-fluoro-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-21(2)7-8-22-16(14-4-3-9-26-14)15-17(23)12-10-11(20)5-6-13(12)25-18(15)19(22)24/h3-6,9-10,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPNHOZNXVGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

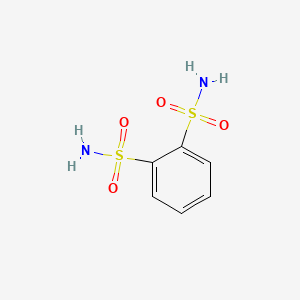
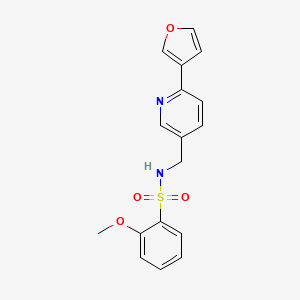
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
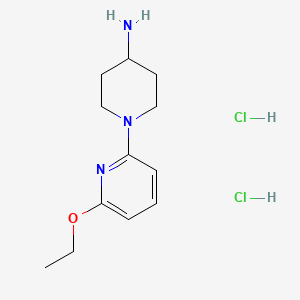
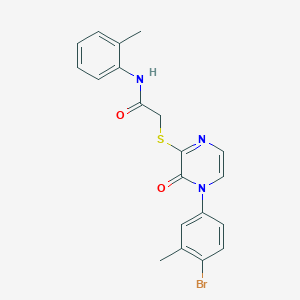
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
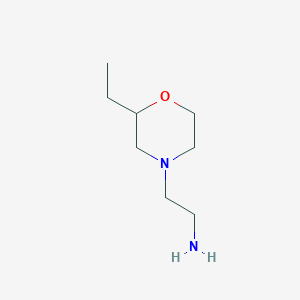
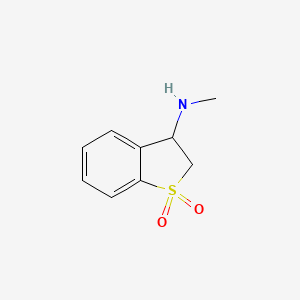
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2626962.png)
